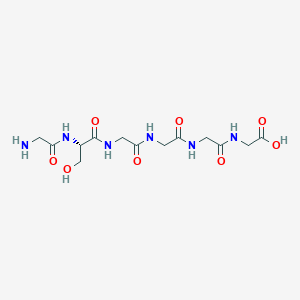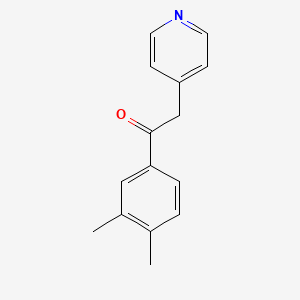![molecular formula C17H13NO2 B14242489 6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one CAS No. 477940-68-4](/img/structure/B14242489.png)
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. The presence of the benzylideneamino group and the benzopyran core makes this compound an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one typically involves the condensation of 7-methyl-2H-1-benzopyran-2-one with benzylideneamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The benzylideneamino group can interact with various enzymes and receptors, modulating their activity. The benzopyran core can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-2H-1-benzopyran-2-one: Lacks the benzylideneamino group but shares the benzopyran core.
6-Amino-7-methyl-2H-1-benzopyran-2-one: Contains an amino group instead of the benzylideneamino group.
6-Benzylideneamino-2H-1-benzopyran-2-one: Similar structure but without the methyl group at the 7-position.
Uniqueness
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the benzylideneamino group and the methyl group on the benzopyran core. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
477940-68-4 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
6-(benzylideneamino)-7-methylchromen-2-one |
InChI |
InChI=1S/C17H13NO2/c1-12-9-16-14(7-8-17(19)20-16)10-15(12)18-11-13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
XUWFVFDVPISVNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=O)O2)C=C1N=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



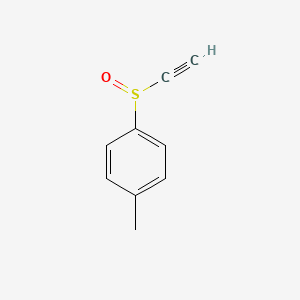

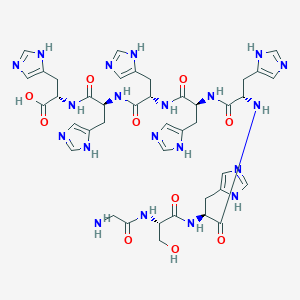
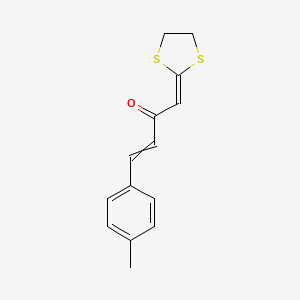
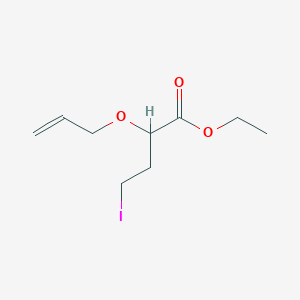
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
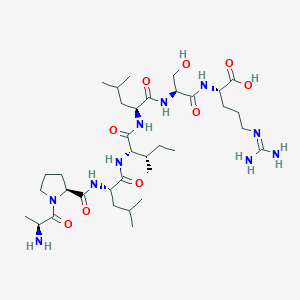
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
